![molecular formula C26H23NO2 B4927709 N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B4927709.png)
N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide
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Overview
Description
N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide, also known as HNMPA, is an organic compound that has gained attention in scientific research due to its potential use as a biological probe.
Mechanism of Action
N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide binds to the 14-3-3 protein through the hydroxyl group on the naphthyl ring. This binding disrupts the interaction between the 14-3-3 protein and its target proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects
Studies have shown that N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide can induce apoptosis in cancer cells by disrupting the interaction between the 14-3-3 protein and Bcl-2, a protein that inhibits apoptosis. N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide has also been shown to inhibit the growth of cancer cells by disrupting the interaction between the 14-3-3 protein and cyclin-dependent kinase 4.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide as a biological probe is its selectivity for the 14-3-3 protein. This allows for specific targeting of the protein in cellular processes. However, one limitation is that N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide can only be used in vitro due to its poor solubility in aqueous solutions.
Future Directions
For N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide research include the development of more soluble analogs for in vivo studies, the investigation of its potential use in cancer therapy, and the identification of new target proteins for the 14-3-3 protein. Additionally, the use of N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide in the study of other cellular processes, such as autophagy and DNA damage response, could be explored.
Synthesis Methods
N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide can be synthesized through a multi-step reaction process that involves the reaction of 2-naphthol with 4-methylbenzyl chloride to form 2-(4-methylbenzyl)phenol. This intermediate is then reacted with phenylacetyl chloride to form N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide. The final product is obtained through recrystallization.
Scientific Research Applications
N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide has been used as a biological probe in scientific research due to its ability to selectively bind to the 14-3-3 protein. The 14-3-3 protein is involved in a variety of cellular processes, including cell cycle control, signal transduction, and apoptosis. N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide has been used to study the role of the 14-3-3 protein in these processes.
properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO2/c1-18-11-13-21(14-12-18)26(27-24(29)17-19-7-3-2-4-8-19)25-22-10-6-5-9-20(22)15-16-23(25)28/h2-16,26,28H,17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPAUTHIHVYEGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-phenylacetamide |
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